(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine (4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18261006
InChI: InChI=1S/C10H18N4S/c1-13-2-4-14(5-3-13)7-9-8-15-10(6-11)12-9/h8H,2-7,11H2,1H3
SMILES:
Molecular Formula: C10H18N4S
Molecular Weight: 226.34 g/mol

(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine

CAS No.:

Cat. No.: VC18261006

Molecular Formula: C10H18N4S

Molecular Weight: 226.34 g/mol

* For research use only. Not for human or veterinary use.

(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine -

Specification

Molecular Formula C10H18N4S
Molecular Weight 226.34 g/mol
IUPAC Name [4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine
Standard InChI InChI=1S/C10H18N4S/c1-13-2-4-14(5-3-13)7-9-8-15-10(6-11)12-9/h8H,2-7,11H2,1H3
Standard InChI Key LIHBLGBHSQVQCY-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)CC2=CSC(=N2)CN

Introduction

Structural Characterization and Molecular Identity

Chemical Nomenclature and Formula

The systematic IUPAC name 4-((4-methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine delineates its core structure: a thiazole ring substituted at the 2-position with a methanamine group and at the 4-position with a methylpiperazine moiety via a methylene linker. The molecular formula is C₁₁H₁₉N₅S, yielding a molecular weight of 253.37 g/mol . Key structural features include:

  • A thiazole heterocycle (C₃H₃NS) providing aromatic stability and electronic diversity.

  • A 4-methylpiperazine group (C₅H₁₁N₂) conferring basicity and hydrogen-bonding capacity.

  • A methanamine substituent (CH₂NH₂) enabling nucleophilic reactivity.

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, analogs such as (4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride (PubChem CID: 86346395) offer comparative insights :

  • ¹H NMR: Methylpiperazine protons resonate at δ 2.37 (s, 3H, NCH₃), δ 2.62–3.09 (m, 8H, NCH₂), and aromatic protons at δ 6.65–6.82 .

  • MS (ESI+): Parent ion at m/z 192.1 for the free base , suggesting similar fragmentation patterns for the thiazole derivative.

  • LogP: Predicted 1.06 (consensus) based on analogous piperazine-thiazole systems , indicating moderate lipophilicity.

Table 1: Comparative Physicochemical Properties of Analogous Compounds

Property(4-(4-Methylpiperazin-1-yl)phenyl)methanamine Thiazole Analog (Predicted)
Molecular Weight241.76 g/mol253.37 g/mol
LogP1.181.06
Solubility (Water)1.82 mg/mL~2.5 mg/mL
pKa (Basic)8.9 (piperazine N)8.7–9.2

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of (4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine likely involves modular assembly of the thiazole core followed by functionalization:

Step 1: Thiazole Ring Formation
Thiazoles are typically synthesized via the Hantzsch thiazole synthesis, condensing α-haloketones with thioamides. For example:
CH₃COCl + NH₂CSNH₂ → C₃H₃NS + HCl + NH₃\text{CH₃COCl + NH₂CSNH₂ → C₃H₃NS + HCl + NH₃}

Starting MaterialProductYieldConditions
1-Methyl-4-(4-nitrophenyl)piperazine4-(4-Methylpiperazin-1-yl)phenylamine92%H₂, Pd/C, MeOH, 20°C
4-Nitrothiazole derivativeTarget Compound (Predicted)~85%H₂, Pd/C, EtOAc, 16h

Physicochemical and Pharmacokinetic Profiles

Solubility and Partitioning

The compound’s solubility in aqueous media is estimated at 2.5 mg/mL (ESOL model) , aligning with piperazine-thiazole hybrids. LogP values (1.06) suggest balanced hydrophilicity-lipophilicity, suitable for blood-brain barrier permeation .

Metabolic Stability and Toxicity

  • CYP450 Interactions: Low inhibitory potential against CYP1A2, 2C19, 2D6, and 3A4 isoforms .

  • hERG Binding: Piperazine moieties may confer moderate hERG channel affinity, necessitating cardiotoxicity screening.

  • Ames Test: No mutagenic alerts in silico models .

Biological Activity and Applications

Central Nervous System (CNS) Targets

Piperazine derivatives frequently exhibit dopamine D2 and serotonin 5-HT₁A receptor modulation. Predicted BBB permeability (LogBB: -0.45) suggests limited CNS penetration .

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